Tetrachlorocatechol
Overview
Description
Mechanism of Action
Target of Action
Tetrachlorocatechol, an organochlorine compound, primarily targets biomolecules such as DNA, proteins, and membranes . It interacts with these biomolecules, leading to various chemical reactions that can ultimately cause non-repairable damage .
Mode of Action
This compound interacts with its targets through complex formations and redox chemistry . In the presence of heavy metals like iron or copper, it forms stable complexes . When exposed to oxidizing agents, this compound can be oxidized to semiquinone radicals and then to o-benzoquinones . Heavy metals may catalyze these redox reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of aromatic compounds and lignin by microorganisms . The compound can also interact with nucleic acids, causing adduct formation and strand breaks . It can interact with proteins, leading to protein and enzyme inactivation . Furthermore, it can interact with membranes, causing lipid peroxidation and uncoupling .
Pharmacokinetics
It’s known that the substitution of catechol by chlorine atoms prolongs the period of bioaccumulation in living organisms .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Its interactions with DNA, proteins, and membranes can lead to non-repairable damage . This damage can manifest as adduct formation and strand breaks in DNA, inactivation of proteins and enzymes, and lipid peroxidation and uncoupling in membranes .
Action Environment
This compound is frequently found in the effluents of kraft pulp mills, where it is produced by the chlorobleaching of pulp . It is highly toxic to bacteria and higher organisms . Environmental factors, such as the presence of heavy metals and oxidizing agents, can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Its conjugate base functions as a ligand for transition metals .
Cellular Effects
The toxicity of Tetrachlorocatechol has been evaluated in studies involving common carp, Cyprinus carpio . The mean opercular movement in the fish increased significantly with the increasing dose and time of exposure to this compound, indicating acute respiratory distress .
Molecular Mechanism
It is known that its conjugate base functions as a ligand for transition metals . This suggests that it may interact with metal-containing enzymes or proteins within the cell.
Temporal Effects in Laboratory Settings
It is known that the toxicity of this compound to common carp increases with the dose and time of exposure .
Dosage Effects in Animal Models
In studies involving common carp, the mortality rate showed a significant relationship at different exposure times (24, 48, 72, and 96 hours) in different treatments of this compound .
Metabolic Pathways
It is known that this compound results from the degradation of the pesticide pentachlorophenol .
Transport and Distribution
Given its biochemical properties, it may be transported within the cell via its interaction with transition metals .
Subcellular Localization
Given its biochemical properties, it may localize to areas of the cell where transition metals are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorocatechol can be synthesized through the chlorination of catechol. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at room temperature and results in the substitution of hydrogen atoms on the benzene ring with chlorine atoms .
Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrachloro-1,2-benzoquinone.
Reduction: Reduction reactions can convert it back to catechol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Tetrachloro-1,2-benzoquinone.
Reduction: Catechol derivatives.
Substitution: Various substituted catechols depending on the reagent used.
Scientific Research Applications
Tetrachlorocatechol has several applications in scientific research:
Comparison with Similar Compounds
- Tetrachloro-1,4-benzoquinone
- Tetrachloro-1,2-benzoquinone
- Tetrafluoro-1,4-benzoquinone
- 4,5-Dichlorocatechol
Comparison: Tetrachlorocatechol is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and toxicity. Compared to other chlorinated catechols, it is more effective as an enzyme inhibitor and has a higher potential for industrial applications .
Properties
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMVWQICIXSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022151 | |
Record name | Tetrachlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-55-6 | |
Record name | Tetrachlorocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrachlorocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRACHLOROCATECHOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrachlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACHLOROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5REG09UJO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrachlorocatechol?
A1: this compound has the molecular formula C6H2Cl4O2 and a molecular weight of 245.88 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize TCC. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] Provides information on the structure and bonding environment of hydrogen and carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: [] Helps identify functional groups present in TCC based on their characteristic vibrational frequencies.
- Mass Spectrometry (MS): [, ] Used to determine the molecular weight and fragmentation pattern of TCC, aiding in its identification and characterization.
Q3: How does this compound behave in the environment?
A3: TCC is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in various environmental compartments. Studies have investigated its:
- Release from Contaminated Sediments: Research has shown that TCC binds to particulate matter in sediments, impacting its release and bioavailability. []
- Degradation by Microorganisms: Certain bacterial strains, such as Pseudomonas chlororaphis RW71, can mineralize TCC, breaking it down into less harmful substances. [, ]
- Transformation by Manganese Dioxide: Abiotic degradation of TCC by manganese dioxide has been studied, revealing the formation of various products, including tetrachloro-1,4-hydroquinone, tetrachlorohydroquinone, and dimeric products. [, ]
- Degradation by Pulsed Corona Discharge Plasma: This novel approach has shown promising results in degrading PCP in soil, with TCC identified as one of the intermediate products. []
Q4: What are the environmental concerns associated with this compound?
A4: TCC raises concerns due to its:
- Toxicity: It exhibits toxicity towards various organisms, including bacteria and fish. [, , ]
- Persistence: Its resistance to degradation contributes to its long-term presence in the environment. [, ]
- Bioaccumulation: TCC can accumulate in organisms, potentially leading to adverse effects. []
Q5: How does this compound react with other chemical species?
A5: TCC exhibits diverse reactivity, including:
- Complex Formation with Metals: It readily forms complexes with various metal ions, such as copper, iron, and vanadium. [, , , , , , ]
- Oxidation Reactions: TCC can undergo oxidation by different agents, including enzymes like catechol oxidase. [, , ]
- Nucleophilic Reactions: It can react with nucleophiles, such as pyridine, leading to the formation of pyridinium-catecholate salts. []
Q6: What are the potential applications of this compound?
A6: Despite its environmental concerns, TCC and its derivatives find applications in:
- Biomimetic Chemistry: TCC serves as a ligand in metal complexes that mimic the active sites of enzymes like catechol dioxygenases, providing insights into their catalytic mechanisms. [, , , ]
- Material Science: Metal complexes incorporating TCC have been explored for their potential in electrochromic devices and nonlinear optical materials. [, ]
- Catalysis: Manganese-catecholate complexes, including those derived from TCC, have shown catalytic activity in the reduction of dioxygen to hydrogen peroxide. []
Q7: What is known about the toxicity of this compound?
A7: Studies highlight that:
- Acute Toxicity: TCC exhibits acute toxicity in various organisms, with increasing chlorination generally leading to higher toxicity. [, ]
- Membrane Toxicity: Research suggests that TCC's toxicity may be related to its interaction with cell membranes, potentially causing narcosis or uncoupling of oxidative phosphorylation. []
- Synergistic Toxicity with Sodium Azide: TCC in combination with sodium azide demonstrates a synergistic cytotoxic effect on Escherichia coli, likely due to the formation of reactive oxygen species. [, ]
Q8: How is this compound analyzed in environmental and biological samples?
A8: Various analytical techniques are employed for TCC analysis, including:
- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS) for sensitive and selective detection of TCC in complex matrices. [, , , ]
- Liquid Chromatography (LC): Also frequently coupled with MS/MS for improved selectivity and sensitivity in analyzing TCC and its metabolites. [, ]
- Solid Phase Extraction (SPE): Commonly used for sample preparation to extract and concentrate TCC from aqueous matrices prior to analysis. []
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